

A Comparative Meta-Analysis of 5-HT4 Receptor Agonists in Clinical Trials

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial performance of several 5-HT4 receptor agonists, including prucalopride, velusetrag, naronapride, and felcisetrag. The data presented is synthesized from a meta-analysis of key randomized controlled trials (RCTs) for the treatment of chronic constipation and gastroparesis. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering a clear overview of the available evidence to inform future research and development efforts.

Key Efficacy and Safety Data of 5-HT4R Agonists

The following tables summarize the quantitative data from pivotal clinical trials of prucalopride, velusetrag, naronapride, and felcisetrag in the treatment of chronic constipation and gastroparesis.

Table 1: Efficacy of 5-HT4R Agonists in Chronic Constipation

Drug	Trial Identifier/Reference	Dosage	Primary Efficacy Endpoint	Result (Drug vs. Placebo)	Number of Patients (Drug/Placebo)
Prucalopride	Camilleri et al., 2008[1]	2 mg and 4 mg once daily	Proportion of patients with ≥ 3 spontaneous complete bowel movements (SCBMs)/week	30.9% (2 mg) and 28.4% (4 mg) vs. 12.0%[1]	412/208
Velusetrag	Goldberg et al., 2010[2]	15 mg, 30 mg, and 50 mg once daily	Change from baseline in weekly SCBM frequency	Mean increase of 3.6, 3.3, and 3.5 vs. 1.4 SBMs/week, respectively (P < 0.0001) [2]	301/100
Narlapride	Palme et al., 2010 (as cited in Miner et al., 2010)	20, 40, 80, 120 mg b.i.d.	Total number of SBMs during week 1	5.7, 5.0, 6.7, 5.2 vs. 3.9[3]	170/44

Table 2: Safety of 5-HT₄R Agonists in Chronic Constipation

Drug	Trial Identifier/Reference	Most Common Adverse Events (Drug vs. Placebo)
Prucalopride	Camilleri et al., 2008[1]	Headache, abdominal pain, nausea, diarrhea.[1]
Velusetrag	Goldberg et al., 2010[2]	Diarrhea, headache, nausea, vomiting.[2]
Narlaprida	Palme et al., 2010 (as cited in Miner et al., 2010)	Headache, diarrhea, nausea, vomiting (similar to placebo).[3]

Table 3: Efficacy of 5-HT4R Agonists in Gastroparesis

Drug	Trial Identifier/Reference	Dosage	Primary Efficacy Endpoint	Result (Drug vs. Placebo)	Number of Patients (Drug/Placebo)
Prucalopride	Carbone et al., 2019[4]	2 mg once daily	Change in Gastroparesis Cardinal Symptom Index (GCSI) total score	Significant improvement (1.65 ± 0.19 vs. 2.28 ± 0.20, P < 0.0001)[4]	34 (crossover study)
Velusetrag	Abell et al., 2023[5]	5 mg, 15 mg, and 30 mg once daily	Change from baseline in 7-day mean GCSI 24-h composite score at week 4	-1.5 (5 mg) vs. -1.1 (placebo) (nominal p = 0.0327)[5]	174/58
Felcisetrag	Chedid et al., 2021[6]	0.1 mg, 0.3 mg, and 1.0 mg I.V. daily for 3 days	Gastric emptying T1/2	Significant acceleration compared to placebo (overall P < 0.01)[6]	26/10
Naronapride	Dr. Falk Pharma GmbH (NCT05621811)[7]	10, 20, or 40 mg daily	Change from baseline in signs and symptoms of gastroparesis	Phase IIb trial ongoing, results expected in 2025.[8]	~300

Table 4: Safety of 5-HT4R Agonists in Gastroparesis

Drug	Trial Identifier/Reference	Most Common Adverse Events (Drug vs. Placebo)
Prucalopride	Carbone et al., 2019[4]	Nausea, headache.[4]
Velusetrag	Abell et al., 2023[5]	Generally mild treatment-emergent adverse events.[5]
Felcisetrag	Chedid et al., 2021[6]	Well tolerated with no clinically significant findings.[6]
Naronapride	Dr. Falk Pharma GmbH (NCT05621811)[7]	Previous studies suggest a side-effect profile indistinguishable from placebo. [8]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the tables above.

Prucalopride for Chronic Constipation (Camilleri et al., 2008)

- Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group, phase 3 trial.[1]
- Patient Population: Patients with severe chronic constipation (≤ 2 spontaneous, complete bowel movements per week).[1]
- Intervention: Patients received either placebo, 2 mg of prucalopride, or 4 mg of prucalopride once daily for 12 weeks.[1]
- Efficacy Assessment: The primary efficacy endpoint was the proportion of patients having three or more spontaneous, complete bowel movements per week, averaged over the 12-week treatment period. Secondary endpoints were derived from daily patient diaries and validated questionnaires.[1]

- Safety Assessment: Adverse events, clinical laboratory values, and cardiovascular effects were monitored throughout the study.[\[1\]](#)

Velusetrag for Chronic Constipation (Goldberg et al., 2010)

- Study Design: A 4-week, randomized, double-blind, placebo-controlled, dose-response study.[\[2\]](#)
- Patient Population: Patients with chronic idiopathic constipation (<3 spontaneous bowel movements (SBM)/week).[\[2\]](#)
- Intervention: Following a 2-week baseline period, patients received placebo or velusetrag (15, 30, or 50 mg) daily for 4 weeks.[\[2\]](#)
- Efficacy Assessment: The primary endpoint was the change from baseline in the weekly frequency of SBMs, averaged over the 4-week treatment period.[\[2\]](#)
- Safety Assessment: Monitoring of adverse events.[\[2\]](#)

Prucalopride for Gastroparesis (Carbone et al., 2019)

- Study Design: A double-blind, randomized, placebo-controlled crossover study with 4-week treatment periods separated by a 2-week washout.[\[4\]](#)
- Patient Population: 34 patients with gastroparesis (28 idiopathic).[\[4\]](#)
- Intervention: Prucalopride 2 mg once daily or placebo.[\[4\]](#)
- Efficacy Assessment: The primary endpoint was the change in symptom severity, assessed by the Gastroparesis Cardinal Symptom Index (GCSI). Secondary endpoints included the Patient Assessment of Upper Gastrointestinal Disorders-Symptom Severity Index, quality of life, daily diaries, and gastric emptying rate assessed by the ¹³C-octanoic acid breath test.[\[4\]](#)
- Safety Assessment: Monitoring of adverse events.[\[4\]](#)

Velusetrag for Gastroparesis (Abell et al., 2023)

- Study Design: A 12-week, multicenter, double-blind, randomized, placebo-controlled study.[5]
- Patient Population: 232 subjects with diabetic or idiopathic gastroparesis.[5]
- Intervention: Velusetrag 5, 15, or 30 mg, or placebo once daily for 12 weeks.[5]
- Efficacy Assessment: The primary efficacy outcome was the 7-day mean Gastroparesis Cardinal Symptom Index 24-h composite score (GCSI-24H) change from baseline at week 4. Gastric emptying was evaluated using scintigraphy and breath tests.[5]
- Safety Assessment: Monitoring of adverse events.[5]

Felcisetrag for Gastroparesis (Chedid et al., 2021)

- Study Design: A single-center, placebo-controlled study.[6]
- Patient Population: 36 participants with documented delayed gastric emptying of solids.[6]
- Intervention: Felcisetrag 0.1 mg, 0.3 mg, or 1.0 mg, or placebo, administered as a 60-minute I.V. infusion once a day for 3 days.[6]
- Efficacy Assessment: The primary endpoint was gastric emptying half-time (T1/2), measured by a 4-hour, 99mTc-egg meal gastric emptying test. Small bowel and colonic transit were also measured.[6]
- Safety Assessment: Monitoring of clinical laboratory values, vital signs, and ECG.[6]

Naronapride for Gastroparesis (Dr. Falk Pharma GmbH, NCT05621811)

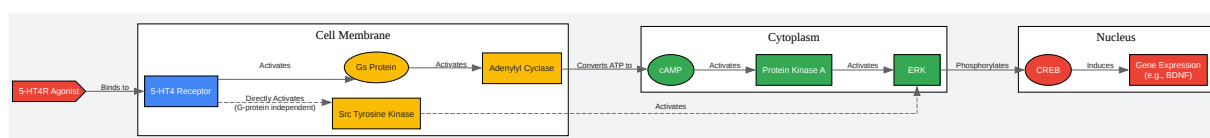
- Study Design: A Phase IIb, multi-center, randomized, double-blind, placebo-controlled study. [8]
- Patient Population: Approximately 300 patients with idiopathic or diabetic gastroparesis.[8]
- Intervention: Naronapride at one of three doses or placebo daily for 12 weeks.[8]

- Efficacy Assessment: The primary endpoint is the change from baseline in the signs and symptoms of gastroparesis.[8]
- Safety Assessment: Evaluation of the safety and tolerability of naronapride.[8]

Visualizations

5-HT4 Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of the 5-HT4 receptor by an agonist.

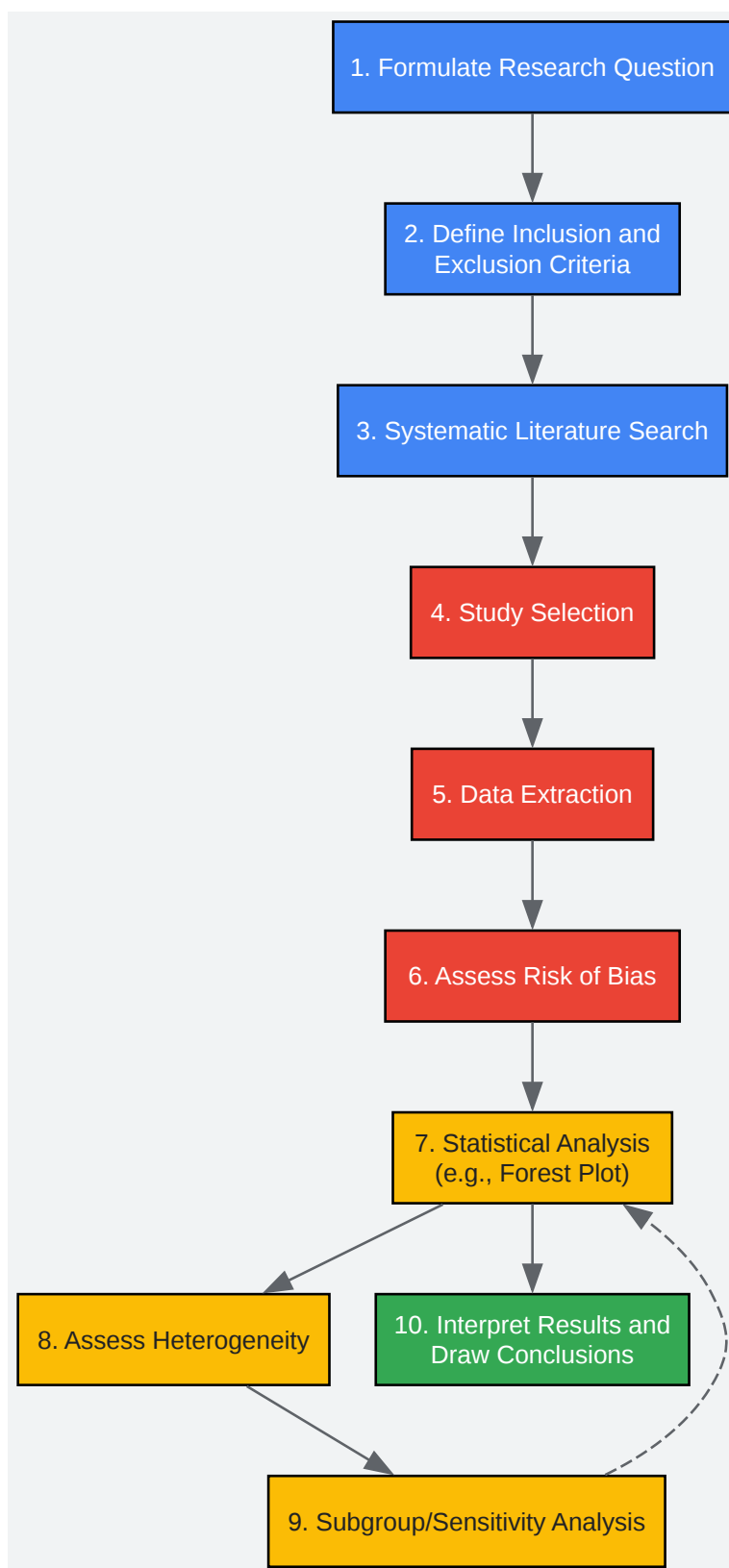


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Caption: 5-HT4 Receptor Signaling Cascade.

General Workflow of a Clinical Trial Meta-Analysis

This diagram outlines the typical steps involved in conducting a meta-analysis of clinical trials.



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Caption: Meta-Analysis Workflow Diagram.

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